molecular formula C15H19NO3 B8462908 6-Methyl-5-oxo-2,3,4,5-tetrahydro-benzo[b]azepine-1-carboxylic acid isopropyl ester

6-Methyl-5-oxo-2,3,4,5-tetrahydro-benzo[b]azepine-1-carboxylic acid isopropyl ester

Cat. No. B8462908
M. Wt: 261.32 g/mol
InChI Key: OXBCGWJMKSJHOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-5-oxo-2,3,4,5-tetrahydro-benzo[b]azepine-1-carboxylic acid isopropyl ester is a useful research compound. Its molecular formula is C15H19NO3 and its molecular weight is 261.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methyl-5-oxo-2,3,4,5-tetrahydro-benzo[b]azepine-1-carboxylic acid isopropyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-5-oxo-2,3,4,5-tetrahydro-benzo[b]azepine-1-carboxylic acid isopropyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Methyl-5-oxo-2,3,4,5-tetrahydro-benzo[b]azepine-1-carboxylic acid isopropyl ester

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

propan-2-yl 6-methyl-5-oxo-3,4-dihydro-2H-1-benzazepine-1-carboxylate

InChI

InChI=1S/C15H19NO3/c1-10(2)19-15(18)16-9-5-8-13(17)14-11(3)6-4-7-12(14)16/h4,6-7,10H,5,8-9H2,1-3H3

InChI Key

OXBCGWJMKSJHOT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)CCCN(C2=CC=C1)C(=O)OC(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add a solution of 2-[(3-Ethoxycarbonyl-propyl)-isopropoxycarbonyl-amino]-6-methyl-benzoic acid methyl ester (4.60 g, 12.6 mmol) in THF (197 mL) to a solution of potassium tert-butoxide (25.2 mL, 25.2 mmol, 1 M in THF) in THF (175 mL) at room temperature under an atmosphere of nitrogen. After 30 min, pour the mixture into ice/water. Treat aqueous phase with 1M HCl to pH neutral and extract with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Dissolve the former crude in DMSO (101 mL) and add water (8 drops) followed by addition of lithium chloride (1.32 g, 31.5 mmol) and heat the resulting solution at 160° C. for 45 minutes. Cool the mixture to room temperature and pour into brine. Extract the mixture with ethyl acetate. Dry the organic layers over anhydrous sodium sulfate, filter and remove the solvent under reduced pressure. Purify the residue by flash chromatography, eluting with hexanes/ethyl acetate, to afford the title compound (903 mg, 27% over two steps): MS (ES+): 262 (M+H).
Name
2-[(3-Ethoxycarbonyl-propyl)-isopropoxycarbonyl-amino]-6-methyl-benzoic acid methyl ester
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
25.2 mL
Type
reactant
Reaction Step One
Name
Quantity
197 mL
Type
solvent
Reaction Step One
Name
Quantity
175 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.32 g
Type
reactant
Reaction Step Four
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
27%

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